Monomethyl-5-Amino-Isophthalate CAS number and molecular weight
The following technical dossier provides an in-depth analysis of Monomethyl-5-Amino-Isophthalate , a critical intermediate in the synthesis of non-ionic X-ray contrast media and complex pharmaceutical scaffolds. Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical dossier provides an in-depth analysis of Monomethyl-5-Amino-Isophthalate , a critical intermediate in the synthesis of non-ionic X-ray contrast media and complex pharmaceutical scaffolds.
Executive Summary
Monomethyl-5-Amino-Isophthalate (MMAIP) is a desymmetrized aromatic building block essential for the precise construction of pharmaceutical agents, most notably iodinated X-ray contrast media (such as Iopamidol and Iohexol analogues). Unlike its symmetric counterparts (the di-acid or di-methyl ester), MMAIP possesses three distinct functional handles—an amine, a carboxylic acid, and a methyl ester—allowing for sequential, orthogonal functionalization. This "tri-functional" nature is the linchpin for synthesizing asymmetric non-ionic dimers and monomers with optimized water solubility and reduced toxicity profiles.
Physicochemical Identity
Property
Data
Chemical Name
3-Amino-5-(methoxycarbonyl)benzoic acid
Common Name
Monomethyl-5-Amino-Isophthalate (MMAIP)
CAS Number
28179-47-7
Molecular Weight
195.17 g/mol
Molecular Formula
C₉H₉NO₄
Appearance
White to off-white crystalline solid
Melting Point
155–157 °C (Decomposes at higher temps)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Mechanism: The statistical hydrolysis relies on the kinetic separation between the first and second ester hydrolysis.
Critical Control Point: The reaction must be quenched immediately upon consumption of the starting material to prevent over-hydrolysis to the di-acid (5-aminoisophthalic acid).
Applications in Drug Discovery & Contrast Media
The "Desymmetrization" Advantage
In the development of Non-Ionic Contrast Media (NICM) , solubility and osmolality are controlled by attaching hydrophilic side chains. MMAIP allows chemists to attach two different side chains to the isophthalate core:
Step 1 (Amidation): The free acid (-COOH) is reacted with an amine (R₁-NH₂) using a coupling agent (e.g., EDC/HOBt).
Step 2 (Iodination): The core is iodinated at positions 2, 4, and 6.
Step 3 (Ester Aminolysis): The methyl ester (-COOCH₃) is reacted with a second, different amine (R₂-NH₂) to complete the molecule.
This sequence creates an asymmetric molecule with superior biological properties compared to symmetric analogues.
Visualization: Synthesis & Application Workflow
Figure 1: Synthetic workflow illustrating the production of MMAIP and its downstream utility in generating asymmetric iodinated contrast media.
Analytical Characterization
To validate the identity of MMAIP (CAS 28179-47-7) and distinguish it from the dimethyl ester (CAS 99-27-4) or free acid (CAS 99-31-0), the following analytical markers are used:
Proton NMR (¹H-NMR) in DMSO-d₆
δ 3.85 ppm (s, 3H): Singlet corresponding to the one methyl ester group (-OCH₃). Note: The dimethyl ester would integrate to 6H.
δ 5.60 ppm (s, 2H): Broad singlet for the amine (-NH₂).
δ 7.3–7.6 ppm (m, 3H): Aromatic protons. The symmetry is broken, so the splitting pattern differs slightly from the symmetric diester.
Technical Guide: Ionization Dynamics of Monomethyl-5-Amino-Isophthalate (MMAI)
The following technical guide details the ionization behavior, pKa values, and experimental characterization of Monomethyl-5-Amino-Isophthalate (MMAI). Executive Summary & Chemical Architecture Monomethyl-5-Amino-Isophth...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the ionization behavior, pKa values, and experimental characterization of Monomethyl-5-Amino-Isophthalate (MMAI).
Executive Summary & Chemical Architecture
Monomethyl-5-Amino-Isophthalate (CAS: 28179-47-7), systematically known as 3-amino-5-(methoxycarbonyl)benzoic acid , represents a critical bifunctional scaffold in medicinal chemistry.[1] It serves as a " Janus" intermediate—possessing both a free carboxylic acid and an aromatic amine, differentiated by a methyl ester at the meta-position.[2]
Understanding its ionization profile is prerequisite for:
Ligand Efficiency: Optimizing binding interactions in metallo-organic frameworks (MOFs) or protein active sites.[2]
Synthetic Orthogonality: Selective amide coupling without protecting groups.[2]
ADME Profiling: Predicting solubility and membrane permeability at physiological pH.[2]
Structural Analysis
The molecule consists of a benzene core substituted at the 1, 3, and 5 positions (meta-substitution pattern), ensuring electronic communication between groups is primarily inductive rather than resonance-based.
Position
Functional Group
Electronic Effect (Hammett )
Impact on Ionization
1
Carboxylic Acid (-COOH)
Ionizable (Acidic)
Proton donor; pKa modulated by C3/C5 substituents.
3
Methyl Ester (-COOCH)
Non-ionizable (EWG)
Electron-withdrawing; increases acidity of C1-COOH and decreases basicity of C5-NH.
5
Primary Amine (-NH)
Ionizable (Basic)
Proton acceptor; basicity attenuated by C1/C3 carbonyls.
pKa Values & Ionization Profile
Due to the electron-withdrawing nature of the ester and carboxylic acid groups, MMAI exhibits lower pKa values compared to unsubstituted aniline or benzoic acid.[2] The molecule exists in three distinct protonation states depending on the pH of the medium.[2]
Predicted Dissociation Constants
Note: Values are estimated based on Hammett Linear Free Energy Relationships (LFER) and analog data (3-aminobenzoic acid).
Ionization Step
Functional Group
Estimated pKa
Description
pKa (Acidic)
-COOH -COO
3.0 – 3.2
The ester group (EWG) stabilizes the carboxylate anion, lowering the pKa relative to benzoic acid (4.2).[2]
pKa (Basic)
-NH -NH
2.8 – 3.5
The electron-deficient ring significantly reduces the basicity of the amine relative to aniline (4.6).[2]
Microspecies Distribution
The proximity of pKa
and pKa creates a narrow window for the neutral/zwitterionic species.[2]
pH < 2.0 (Cationic): The amine is protonated (-NH
) and the acid is protonated (-COOH).[2] The molecule carries a net +1 charge .[2] High solubility.
pH 2.5 – 3.5 (Transition/Isoelectric): A complex equilibrium exists.[2] The species is largely zwitterionic (-NH
/ -COO) or neutral (-NH / -COOH), resulting in net 0 charge . This is the region of minimum solubility (pH).[2]
pH > 4.5 (Anionic): The acid is deprotonated (-COO
) and the amine is neutral (-NH).[2] The molecule carries a net -1 charge .[2]
Ionization Pathway Diagram
Figure 1: Stepwise deprotonation pathway of Monomethyl-5-Amino-Isophthalate.
Experimental Determination Protocols
To validate the specific pKa values for a given batch or formulation, the following self-validating protocols are recommended. Due to the potential for low aqueous solubility at the isoelectric point, a Cosolvent Potentiometric Titration is the gold standard.[2]
Method A: Potentiometric Titration (GLpKa)
Objective: Determine thermodynamic pKa values using a glass electrode in aqueous methanol/dioxane, extrapolated to zero organic solvent.[2]
Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01). Verify slope efficiency >98%.
Sample Prep: Weigh ~3–5 mg of MMAI. Dissolve in varying ratios of Methanol:Water (e.g., 20%, 30%, 40% MeOH) to ensure solubility across the pH range.[2]
Acidification: Lower initial pH to ~1.8 using 0.5 M HCl to fully protonate the amine.
Titration: Titrate with KOH until pH ~11.0. Record potential (mV) after equilibrium stabilization (<0.1 mV/sec drift).
Amide Coupling at C1-COOH: The C1-COOH (pKa ~3.[2]1) is more acidic than standard benzoic acids.[2] Standard coupling agents (EDC/NHS, HATU) work well, but the presence of the free amine requires protection (e.g., Boc) to prevent self-polymerization unless the amine is intentionally deactivated by salt formation.[2]
Reactivity of C5-NH2: The amine is electron-deficient.[2] It is a poor nucleophile .[2] Coupling to this amine requires highly activated electrophiles (acid chlorides) or catalysis.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66833, 5-Aminoisophthalic acid (Analog).[2] Retrieved from [Link][2]
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[2] (Standard text for pKa methodology).
Monomethyl-5-Amino-Isophthalate: An Asymmetric Architecton for Advanced Supramolecular Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic design of organic ligands is the cornerstone of modern supramolecular chemistry and the development of fu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic design of organic ligands is the cornerstone of modern supramolecular chemistry and the development of functional materials such as metal-organic frameworks (MOFs). While symmetric linkers like 5-aminoisophthalic acid have been extensively used to generate highly porous and crystalline materials, their asymmetric derivatives remain a largely untapped resource for introducing complexity and specific functionality. This technical guide focuses on Monomethyl-5-Amino-Isophthalate (MMAI), an asymmetric analogue that offers a unique combination of a coordinating carboxylic acid, a hydrogen-bonding amino group, and a modifiable methyl ester. While dedicated research on MMAI is nascent, this whitepaper constructs a comprehensive roadmap for its application. By analyzing the well-established chemistry of its parent dicarboxylic acid and related substituted isophthalates, we provide a predictive framework for MMAI's synthesis, its behavior in self-assembly, and its potential to unlock novel supramolecular architectures for applications in catalysis, sensing, and drug delivery.
Part 1: The Principle of Asymmetry in Supramolecular Design
In the field of crystal engineering, the symmetry of a molecular building block, or tecton, profoundly influences the resulting supramolecular architecture. Symmetric, multitopic ligands, such as the widely-used 5-aminoisophthalic acid (H₂aip), are prized for their ability to form predictable, high-symmetry, and often porous networks through coordination with metal ions.[1][2] The two carboxylate groups and a central amino group provide multiple, symmetrically distributed interaction sites, leading to the construction of robust 2D and 3D frameworks.[3][4]
The introduction of asymmetry, however, breaks this predictability in favor of more nuanced control. By differentiating the functional groups on the ligand, we can direct the growth of structures in specific dimensions, create polar or chiral frameworks from achiral precursors, and install "latent" functional sites for post-synthetic modification. Monomethyl-5-Amino-Isophthalate (MMAI) is a prime candidate for exploring this design principle. It retains the essential interaction sites of H₂aip—the coordinating carboxylate and the hydrogen-bonding amine—but replaces one carboxylate with a less reactive methyl ester. This seemingly simple modification has profound implications:
Dimensionality Control : The single carboxylic acid group can act as a terminating ligand or encourage the formation of lower-dimensional structures like chains and layers, as opposed to the extensive 3D networks often formed by the di-acid.
Polarity and Functionality : The inherent dipole of the MMAI molecule can guide the assembly of non-centrosymmetric materials, which are of great interest for applications in nonlinear optics and ferroelectricity.
Post-Synthetic Modification (PSM) : The methyl ester group serves as a chemical handle. It can be hydrolyzed to reveal a second coordination site or functionalized with other groups after the initial supramolecular framework has been assembled, allowing for the precise tuning of pore environments.
This guide will explore the untapped potential of MMAI, building a strong scientific case for its adoption in the synthesis of next-generation functional materials.
Part 2: Synthesis and Properties of Monomethyl-5-Amino-Isophthalate (MMAI)
While not yet widely used, the synthesis of MMAI is accessible through established organic chemistry reactions. The most direct route is likely a controlled, partial hydrolysis of the commercially available Dimethyl 5-aminoisophthalate or through a transesterification reaction.[5]
Experimental Protocol: Synthesis of MMAI
This protocol is a representative procedure based on standard ester hydrolysis techniques, optimized for selectivity.
Objective : To synthesize Monomethyl-5-Amino-Isophthalate by selective mono-hydrolysis of Dimethyl 5-aminoisophthalate.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure :
Dissolution : Dissolve Dimethyl 5-aminoisophthalate in methanol in a round-bottom flask.
Saponification : Prepare a solution of NaOH (1.0 eq) in a 1:1 mixture of water and methanol. Add this solution dropwise to the stirred solution of the diester at 0°C (ice bath). The use of a slight excess of NaOH (up to 1.2 eq) may be required, but a large excess should be avoided to minimize the formation of the di-acid.
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the disappearance of the starting diester and the appearance of a more polar spot corresponding to the mono-acid.
Workup :
Once the reaction is complete, remove the methanol under reduced pressure.
Re-dissolve the residue in water and wash with dichloromethane to remove any unreacted diester.
Carefully acidify the aqueous layer to a pH of ~4-5 with 1 M HCl. The desired product, MMAI, should precipitate as a solid. The isoelectric point of the parent H₂aip is around pH 4-7, providing a target for precipitation.[7]
Isolation and Purification :
Collect the solid precipitate by vacuum filtration.
Wash the solid with cold deionized water.
Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for higher purity.
Causality and Trustworthiness : This protocol is designed for selectivity. Using a stoichiometric amount of NaOH at low temperature kinetically favors the hydrolysis of a single ester group. Monitoring by TLC is critical to prevent over-reaction. The pH-controlled precipitation is a self-validating step, as the zwitterionic nature of the amino acid functionality will cause it to be least soluble at its isoelectric point, separating it from the more soluble di-acid at low pH.
Physicochemical Properties of MMAI
The known properties of MMAI are summarized below, providing a baseline for its use in further synthetic applications.[5]
Part 3: Principles of Supramolecular Assembly with MMAI
The unique arrangement of three distinct functional groups on the MMAI scaffold—a hard carboxylate, a soft amine, and a non-coordinating ester—dictates its supramolecular behavior.
Coordination Chemistry
The primary site for metal coordination will be the deprotonated carboxylate group, which can adopt several binding modes (monodentate, bidentate chelate, bidentate bridging). The amino group, being a softer Lewis base, may or may not coordinate depending on the metal ion used. Harder metal ions will favor the carboxylate oxygen, while softer metals may also interact with the amino nitrogen.[8][9] This versatility allows for the construction of diverse topologies. The methyl ester group is generally considered a poor ligand and is expected to remain uncoordinated, projecting into the pores or channels of the resulting framework.
Caption: Potential interaction sites of MMAI with a metal center.
Hydrogen Bonding
Beyond metal coordination, hydrogen bonding is a critical force directing the self-assembly of MMAI. The molecule possesses strong hydrogen bond donors (-COOH, -NH₂) and acceptors (C=O, -NH₂). This allows for the formation of robust and predictable hydrogen-bonding patterns, known as supramolecular synthons. These interactions can link MMAI molecules together or connect metal-coordinated frameworks into higher-dimensional superstructures.[1][10]
Part 4: Case Studies - A Predictive Roadmap from 5-Aminoisophthalic Acid (H₂aip)
To illustrate the potential of MMAI, we analyze existing, high-impact supramolecular structures synthesized from its symmetric parent, H₂aip, and project how the use of MMAI would offer new structural and functional possibilities.
Case Study 1: Heterogeneous Catalysis in a 3D Cobalt Framework
Background : A study by Gu et al. describes a 2D sheet structure based on Co(II) and H₂aip, which was evaluated as a heterogeneous catalyst for the Knoevenagel reaction.[3] In this structure, the H₂aip ligand acts as a μ3-bridge, connecting cobalt centers into layers.
Published Protocol (for [Co(μ₃-aipa)(2,2′-H₂biim)]n) :
A mixture of Co(NO₃)₂·6H₂O (0.1 mmol), H₂aip (0.1 mmol), and 2,2′-biimidazole (0.1 mmol) was placed in a Teflon-lined stainless steel autoclave with 10 mL of H₂O.
The autoclave was sealed and heated to 160 °C for 72 hours.
After cooling to room temperature, purple block-shaped crystals were collected by filtration, washed with distilled water, and dried in air.
Design Opportunity with MMAI :
Replacing H₂aip with MMAI in this synthesis would fundamentally alter the outcome. With only one carboxylate available for robust coordination, the formation of an extended 2D sheet is less likely. Instead, one could predict the formation of 1D coordination polymer chains. These chains would be decorated with pendant methyl ester and amino groups.
Structural Impact : The dimensionality would likely be reduced from 2D to 1D. The pendant ester groups could influence the packing of these chains, potentially creating channels with a different chemical environment (more hydrophobic) than the parent structure.
Functional Impact : The catalytic activity could be tuned. The active sites might become more accessible if the structure is more open. Furthermore, the ester groups could be post-synthetically modified, for example, by grafting longer alkyl chains to create a more hydrophobic catalytic pocket, potentially improving selectivity for nonpolar substrates.
Case Study 2: A Luminescent Sensor Based on a Dysprosium MOF
Background : Research has shown that MOFs constructed from dysprosium and H₂aip can exhibit intense photoluminescence.[11] These materials show promise as chemical sensors, as their luminescence can be modulated by the presence of different solvent molecules within the framework's pores.
Published Protocol (Solvothermal Synthesis) :
A mixture of Dy(NO₃)₃·xH₂O, H₂aip, and a solvent (e.g., DMF/ethanol/water) is sealed in a Teflon-lined autoclave.
The mixture is heated to a specific temperature (e.g., 100-150 °C) for 24-72 hours.
Crystals are formed upon slow cooling, which are then washed with fresh solvent and dried.
Design Opportunity with MMAI :
Using MMAI as the ligand for a lanthanide MOF could lead to more sophisticated sensors.
Structural Impact : The asymmetry of MMAI could induce the formation of a polar framework. A polar structure can lead to anisotropic responses to external stimuli, such as polarized light or electric fields.
Functional Impact : The methyl ester groups, projecting into the pores, would create a distinct chemical environment compared to the di-acid framework. This could lead to enhanced selectivity in sensing applications. For instance, the ester-lined pores might show a preferential luminescent response to nonpolar analytes over polar ones. This provides a rational design strategy for creating sensors tailored to specific target molecules, a key goal in drug development and environmental monitoring.
Part 5: Future Outlook and Advanced Applications
The true potential of Monomethyl-5-Amino-Isophthalate lies in the creative combination of its three functional groups. As a largely unexplored building block, it offers numerous avenues for innovation:
Drug Delivery : The ester functionality is a classic pro-drug motif. An active pharmaceutical ingredient (API) with a suitable amine or alcohol could be covalently attached to the MMAI ligand via amide or ester exchange. This functionalized ligand could then be built into a MOF, creating a system where the drug is an integral part of the framework, allowing for high drug loading and controlled release upon ester hydrolysis in physiological conditions.
Hierarchical Supramolecular Gels : The same non-covalent interactions that form crystalline MOFs can, under different conditions (e.g., rapid precipitation, specific solvents), lead to the formation of supramolecular gels. The balance of strong hydrogen bonding, metal coordination, and weaker van der Waals interactions offered by MMAI is ideal for creating stimuli-responsive gel-phase materials.[12]
Conclusion
Monomethyl-5-Amino-Isophthalate represents a compelling, next-generation building block for supramolecular chemistry. While its symmetric parent, 5-aminoisophthalic acid, has laid a robust foundation, the deliberate introduction of asymmetry in MMAI provides a powerful tool for exerting finer control over structural dimensionality, polarity, and functionality. By leveraging the well-understood principles of coordination chemistry and hydrogen bonding, and by drawing inspiration from analogous systems, researchers can unlock the potential of MMAI to create novel, functional materials. This guide serves as both a summary of foundational knowledge and a call to action for the scientific community to explore the rich and promising field of asymmetric design with this versatile architecton.
References
A complete list of all sources cited, including titles, sources, and verifiable URLs, is provided below.
Doyle, C. et al. (2015). Coordination polymers of 5-substituted isophthalic acid. PMC. [Link]
Li, X-J. et al. (2017). Syntheses and characterizations of six Co(ii) and Mn(ii) coordination polymers based on amino-substituted 5-aminoisophthalate and flexible bis(imidazolyl) ligands. New Journal of Chemistry. [Link]
Li, B. et al. (2011). Poly[[(μ3-5-aminoisophthalato-κ3 O 1:O 3:N)(1H-imidazole-κN 3)zinc] 0.25-hydrate]. PMC. [Link]
ResearchGate. (2025). Hydrogen-Bonding versus van der Waals Interactions in Self-Assembled Mono layers of Substituted Isophthalic Acids | Request PDF. [Link]
Doyle, C. et al. (2015). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm. [Link]
Gu, J-Z. et al. (2016). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Advances. [Link]
Hisaki, I. et al. (2021). Photo‐Responsive Hydrogen‐Bonded Molecular Networks Capable of Retaining Crystalline Periodicity after Isomerization. Angewandte Chemie International Edition. [Link]
Lunn, J.D. et al. (2010). Hydrogen-bonding versus van der Waals interactions in self-assembled monolayers of substituted isophthalic acids. PubMed. [Link]
Yan, Z-W. et al. (2010). A NEW COORDINATION MODE OF 5-AMINOISOPHTHALATE IN LEAD COORDINATION POLYMERS: SYNTHESIS, STRUCTURE, AND PHOTOLUMINESCENCE PROPER. SID. [Link]
Papageorgiou, M. et al. (2019). Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordinating Ligand Exchange Transformations. PMC. [Link]
Coles, S.J. et al. (2023). Roles of Hydrogen, Halogen Bonding and Aromatic Stacking in a Series of Isophthalamides. MDPI. [Link]
Shi, W. et al. (2015). Three metal–organic frameworks based on the semirigid V-shaped 5-(3-amino-tetrazole-5-phenoxy)-isophthalic acid ligand: syntheses, topological structures and properties. CrystEngComm. [Link]
Lunn, J.D. et al. (2010). Hydrogen-Bonding versus van der Waals Interactions in Self-Assembled Monolayers of Substituted Isophthalic Acids. Langmuir. [Link]
Benedict, J.B. et al. (2016). Crystal structure of the co-crystal of 5-aminoisophthalic acid and 1,2-bis(pyridin-4-yl)ethene. IUCrData. [Link]
ResearchGate. (2019). A novel metal–organic frameworks assembled by one angular ligand and 5-aminoisophthalic acid: Synthesis, structure, electrochemical and photocatalytic properties | Request PDF. [Link]
Delgado-Pérez, R. et al. (2022). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. MDPI. [Link]
Google Patents. (1998). Production of 5-aminoisophthalic acid.
Black, D.S. et al. (2002). Monomeric and polymeric derivatives of 5-aminoisophthalic acid as selective inhibitors of the β-polymorph of l-glutamic acid. CrystEngComm. [Link]
A Comprehensive Technical Guide to Monomethyl-5-Amino-Isophthalate: A Strategic Building Block for Pharmaceutical Intermediates
Abstract Monomethyl-5-Amino-Isophthalate (MMAI) is a highly versatile aromatic compound that serves as a critical starting material and intermediate in the synthesis of complex pharmaceutical molecules. Its unique trifun...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Monomethyl-5-Amino-Isophthalate (MMAI) is a highly versatile aromatic compound that serves as a critical starting material and intermediate in the synthesis of complex pharmaceutical molecules. Its unique trifunctional structure, featuring an amine, a carboxylic acid, and a methyl ester on a benzene ring, provides a powerful platform for regioselective chemical modifications. This guide offers an in-depth exploration of MMAI, from its fundamental physicochemical properties and synthesis to its strategic application in constructing advanced pharmaceutical intermediates, with a particular focus on the scaffolds for iodinated contrast media. Detailed, field-proven protocols, mechanistic insights, and process logic are provided to equip researchers and drug development professionals with the technical knowledge required to effectively leverage this valuable building block.
Introduction to Monomethyl-5-Amino-Isophthalate (MMAI)
The Strategic Importance of MMAI in Medicinal Chemistry
In the landscape of pharmaceutical synthesis, the efficiency and success of a multi-step synthesis often hinge on the selection of optimally functionalized starting materials. Monomethyl-5-Amino-Isophthalate, also known as 3-amino-5-(methoxycarbonyl)benzoic acid, is a prime example of such a strategic building block.[1] Its structure is pre-configured with differentiated carboxylic acid functionalities—one free acid and one methyl ester. This intrinsic differentiation is the cornerstone of its utility, as it allows for sequential and selective transformations without the need for additional protection/deprotection steps, thereby streamlining synthesis pathways, reducing costs, and improving overall yields.
The most prominent application of MMAI is in the synthesis of non-ionic X-ray contrast agents, such as Iohexol and Iopamidol.[2][3] The core of these diagnostic agents is a tri-iodinated benzene ring decorated with hydrophilic side chains. MMAI provides the foundational scaffold onto which these side chains are constructed, with its amino group serving as the anchor point for subsequent iodination and its carboxylic functionalities enabling the attachment of amide-linked solubilizing groups.[2][4] Beyond this, its versatile reactivity makes it a valuable component in the discovery and development of novel Active Pharmaceutical Ingredients (APIs).[2][5]
Physicochemical Properties
MMAI is typically a white to light yellow crystalline solid.[6][7] Its solubility in common organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in a variety of reaction conditions.[6] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of Monomethyl-5-Amino-Isophthalate
The power of MMAI as a building block lies in its three distinct reactive sites, as illustrated in the diagram below. This trifunctionality allows for a programmed, stepwise approach to building molecular complexity.
Caption: Key reactive functional groups of the MMAI molecule.
Aromatic Amine (C5-position): This group is nucleophilic and readily undergoes acylation or alkylation. In the context of contrast media, it is the directing group for the crucial electrophilic iodination of the aromatic ring.
Carboxylic Acid (C1-position): This site is the primary point for amide bond formation using standard peptide coupling reagents or conversion to an acid chloride.
Methyl Ester (C3-position): This group is less reactive than the free carboxylic acid. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or it can be directly converted to an amide (aminolysis) under more forcing conditions, typically with heating. This differential reactivity is key to its strategic value.
While several synthetic routes to MMAI exist, the most robust and industrially scalable method is the catalytic hydrogenation of its nitro precursor, 3-(methoxycarbonyl)-5-nitrobenzoic acid.[1] This method is preferred for several reasons:
High Selectivity: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) or palladium hydroxide (Pd(OH)₂), selectively reduces the nitro group to an amine without affecting the ester or carboxylic acid functionalities.[1]
High Yield and Purity: The reaction is known for proceeding to completion with high yields, often exceeding 90%, and produces a product with high purity after a straightforward workup.[1]
Favorable Process Conditions: The reaction can be carried out under relatively mild conditions of hydrogen pressure (e.g., 50 psi) and temperature, enhancing process safety.[1]
Clean Workup: The catalyst is a heterogeneous solid that can be easily removed by filtration, simplifying the purification process.[1]
Caption: Process flow for the synthesis of MMAI via catalytic hydrogenation.
Detailed Experimental Protocol: Synthesis of MMAI from Monomethyl 5-nitroisophthalate
This protocol is adapted from established literature procedures.[1]
Reagents and Materials:
3-(methoxycarbonyl)-5-nitrobenzoic acid
20% Palladium hydroxide on carbon (Pd(OH)₂)
Methanol (MeOH), anhydrous
Parr shaker or similar hydrogenation apparatus
Argon or Nitrogen gas supply
Glass fiber filter paper
Procedure:
Vessel Preparation: Under an inert argon atmosphere, carefully add 20% Pd(OH)₂ (0.1 eq by weight relative to the starting material) to a suitable hydrogenation vessel.
Catalyst Wetting: Add a small amount of methanol to wet the catalyst. This is a critical safety step to prevent the dry catalyst from becoming pyrophoric upon contact with air.
Charging the Reactant: Dissolve the 3-(methoxycarbonyl)-5-nitrobenzoic acid (1.0 eq) in methanol and add the solution to the hydrogenation vessel.
Hydrogenation: Seal the vessel and place it on a Parr shaker. Purge the vessel with hydrogen gas before pressurizing to 50 psi.
Reaction: Begin agitation and maintain the hydrogen pressure at 50 psi for approximately 5 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or by the cessation of hydrogen uptake.
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with argon.
Filtration: Filter the reaction mixture through a pad of glass fiber filter paper under an inert atmosphere to remove the palladium catalyst.
Isolation: Concentrate the filtrate under reduced pressure. The resulting off-white solid is Monomethyl-5-Amino-Isophthalate. The product can be used as is for many applications or recrystallized if higher purity is required.
Characterization and Quality Control
The identity and purity of the synthesized MMAI must be rigorously confirmed before its use in subsequent pharmaceutical syntheses.
Table 2: Typical Quality Control Specifications for Synthesized MMAI
Analysis Method
Specification
Purpose
HPLC
Purity ≥ 99.0%
Quantifies the purity of the final product and detects any residual starting material or byproducts.[8]
Mass Spectrometry (MS)
[M-H]⁻ = 194
Confirms the molecular weight and identity of the compound.[1]
Appearance
Off-white to light yellow solid
Provides a simple, qualitative check on product quality.
MMAI as a Versatile Pharmaceutical Building Block
Core Application: Synthesis of Iodinated Contrast Media Scaffolds
The synthesis of iodinated contrast agents is a multi-step process that perfectly illustrates the utility of MMAI. The general strategy involves:
N-Acylation: The amino group of MMAI is acylated to introduce a side chain.
Carboxyl-Amidation: The free carboxylic acid is coupled with an amino-alcohol to attach a second, hydrophilic side chain.
Ester Hydrolysis: The methyl ester is saponified to reveal a second carboxylic acid.
Second Carboxyl-Amidation: The newly freed carboxylic acid is coupled with another amino-alcohol.
Iodination: The aromatic ring, now activated by three electron-donating amide/amino groups, is tri-iodinated.
The use of MMAI allows the two carboxylic acid groups to be addressed in a controlled, stepwise manner, enabling the synthesis of complex, unsymmetrical molecules.
Caption: Sequential reaction workflow using MMAI to build a complex scaffold.
Detailed Experimental Protocol: Synthesis of a Diamide Intermediate from MMAI
This representative protocol demonstrates the selective reaction at the free carboxylic acid followed by reaction at the ester position.
Part A: Selective Amidation of the Carboxylic Acid
Activation: Dissolve MMAI (1.0 eq) in an anhydrous solvent such as DMF. Cool the solution to 0 °C. Add a coupling agent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq). Stir for 20 minutes to activate the carboxylic acid.
Coupling: Add the desired primary amine (e.g., 2-aminoethanol, 1.1 eq) to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours until completion as monitored by TLC.
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the mono-amide intermediate.
Part B: Saponification and Second Amidation
Hydrolysis: Dissolve the mono-amide intermediate from Part A in a mixture of methanol and water. Add an excess of sodium hydroxide (e.g., 3.0 eq) and heat the mixture to reflux for 2-4 hours to hydrolyze the methyl ester.
Isolation: Cool the mixture, acidify with HCl to precipitate the product, and isolate the resulting di-acid mono-amide by filtration.
Second Amidation: Using the same procedure as in Part A, activate the newly formed carboxylic acid and couple it with a second (or the same) amine to form the final diamide product.
Safety, Handling, and Storage
Monomethyl-5-Amino-Isophthalate may be irritating to the eyes, skin, and respiratory tract. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Operations should be conducted in a well-ventilated chemical fume hood.[6] The compound should be stored in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
Monomethyl-5-Amino-Isophthalate is a quintessential example of a strategic molecular building block. Its pre-differentiated functional groups enable chemists to execute complex, regioselective synthetic sequences with efficiency and control. This guide has detailed its synthesis, properties, and core applications, particularly in the construction of pharmaceutical intermediates for contrast media. By understanding the causality behind its synthesis and the logic of its application, researchers and developers can fully harness the potential of MMAI to accelerate the development of next-generation pharmaceutical agents.
Dimethyl 5-aminoisophthalate | C10H11NO4 - PubChem. National Institutes of Health. [Link]
Production of 5-aminoisophthalic acid. (1998).
5-Aminoisophthalic acid | C8H7NO4 - PubChem. National Institutes of Health. [Link]
A method of preparing 5- amino -2,4,6- triiodo M-phthalic acid. (2019).
Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. (2025). ChemRxiv. [Link]
Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol. (2024, January 15). PubMed. [Link]
Analysis of 5-Aminoisophthalic acid. InertSearch for LC. [Link]
Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid. (2008).
Method for producing high-purity 5-aminoisophthalic acid. (2004).
Selective esterification methods for 5-aminoisophthalic acid to produce monomethyl ester
Abstract & Strategic Overview The selective mono-esterification of 5-aminoisophthalic acid (5-AIPA) presents a classic challenge in organic synthesis known as "symmetry breaking." The starting material possesses two chem...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The selective mono-esterification of 5-aminoisophthalic acid (5-AIPA) presents a classic challenge in organic synthesis known as "symmetry breaking." The starting material possesses two chemically equivalent carboxylic acid groups (
symmetry). Direct esterification with methanol typically yields a statistical distribution of unreacted acid, mono-ester, and di-ester, requiring tedious chromatographic separation that is non-viable for scale-up.
This Application Note details the "Diester-Hydrolysis Strategy," the industry-standard protocol for high-purity synthesis. By first driving the reaction to the symmetric dimethyl ester (intermediate), we homogenize the starting material. Subsequently, we utilize the solubility differential between the diester (organic soluble) and the mono-ester salt (water soluble) to achieve precise kinetic control during hydrolysis.
Key Advantages of this Protocol:
Purity: Avoids the "statistical mixture" trap of direct esterification.
Scalability: Relies on precipitation and pH-controlled extraction rather than column chromatography.
The synthesis proceeds in two distinct stages. The first stage is a thermodynamic drive to the diester. The second stage is a kinetically controlled hydrolysis where the introduction of a negative charge (carboxylate anion) on the mono-ester significantly reduces the electrophilicity of the remaining ester group, naturally preventing over-hydrolysis.
Reaction Scheme (DOT Visualization)
Figure 1: Two-step synthesis workflow ensuring selectivity via the diester intermediate.
Experimental Protocols
Phase 1: Synthesis of Dimethyl 5-aminoisophthalate
Objective: Convert all starting material to the lipophilic diester.
Sulfuric Acid (Concentrated, 98%) or Thionyl Chloride
Protocol:
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).
Charging: Add 10.0 g (55.2 mmol) of 5-aminoisophthalic acid to 150 mL of anhydrous methanol. The solid will likely not dissolve completely at this stage.
Activation:
Method A (Standard): Add 2.0 mL of conc. H₂SO₄ dropwise.
Method B (Fast): Cool to 0°C and add 8.0 mL (110 mmol) of Thionyl Chloride dropwise (Caution: Exothermic, gas evolution).
Reflux: Heat the mixture to reflux (65°C). The solution should become clear within 1-2 hours as the diester forms. Maintain reflux for 8-12 hours to ensure completion.
Objective: Cleave exactly one methyl group using stoichiometric control.
Reagents:
Dimethyl 5-aminoisophthalate (Intermediate from Phase 1)
Sodium Hydroxide (1M Aqueous Solution)
Methanol (HPLC Grade)
Hydrochloric Acid (1M and 6M)
Stoichiometry Table:
Component
Role
Equivalents
Mass/Vol (Scale)
Dimethyl ester
Substrate
1.0
5.00 g (23.9 mmol)
NaOH (1M)
Hydrolysis Agent
0.95 - 0.98
~23.5 mL
Methanol
Solvent
N/A
100 mL
Protocol:
Dissolution: In a 250 mL beaker, dissolve 5.00 g of Dimethyl 5-aminoisophthalate in 100 mL of Methanol. Warm slightly (40°C) if necessary to ensure full dissolution.
Controlled Hydrolysis:
Prepare 23.5 mL of 1M NaOH (0.98 eq). Crucial: Do not use excess base.
Add the NaOH solution dropwise to the stirred ester solution over 30 minutes at Room Temperature (20-25°C) .
Mechanistic Note: The solution may become slightly cloudy as the sodium salt of the mono-ester forms, but often stays soluble in the MeOH/Water mix.
Reaction Monitoring: Stir for 4–6 hours. Monitor by TLC (Silica, Ethyl Acetate:Hexane 1:1).
National Institutes of Health (PMC). (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent.[11] (Context on selective esterification mechanics). Link
Technical Support Center: Monomethyl-5-Amino-Isophthalate (MAI) Storage and Discoloration
Welcome to the comprehensive technical support guide for Monomethyl-5-Amino-Isophthalate (MAI). This resource is designed for researchers, scientists, and professionals in drug development who utilize MAI in their work.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for Monomethyl-5-Amino-Isophthalate (MAI). This resource is designed for researchers, scientists, and professionals in drug development who utilize MAI in their work. Here, we address common challenges, with a primary focus on the causes and solutions for discoloration during storage. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and purity of your MAI, thereby safeguarding the success of your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: My Monomethyl-5-Amino-Isophthalate (MAI), which was initially a white to off-white powder, has developed a yellow or brownish tint during storage. What is causing this discoloration?
This discoloration is a common issue with aromatic amines like MAI and is primarily caused by oxidation. The amino group (-NH₂) on the benzene ring is susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by other environmental factors such as light, elevated temperatures, and humidity. The colored bodies are typically quinone-imine or similar conjugated structures formed from the oxidation of the aromatic amine. The presence of trace metal ions can also catalyze this oxidative degradation.[1][2][3][4][5][6][7][8]
Q2: Are the colored impurities in my MAI sample harmful to my experiments?
Yes, the presence of these degradation products can significantly impact the outcome of your experiments.[1][2][3] In drug development, impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2][3] For researchers using MAI as a monomer in polymerization reactions, these impurities can interfere with the polymerization process, leading to polymers with inconsistent properties, altered thermal stability, and compromised mechanical performance.
Q3: I have been storing my MAI in a sealed container in the dark at room temperature, but it still discolored. Why is this happening?
While storing in a sealed container and in the dark are good practices, they may not be sufficient to prevent discoloration entirely. Standard screw-cap containers are not perfectly airtight, and the headspace within the container contains oxygen. Over time, this trapped oxygen can be enough to cause gradual oxidation. Furthermore, temperature fluctuations, even within a "room temperature" range, can influence the rate of degradation. For long-term stability, more stringent storage conditions are recommended.
Q4: What are the ideal storage conditions to prevent the discoloration of MAI?
To minimize discoloration and maintain the purity of your MAI, the following storage conditions are highly recommended:
Parameter
Recommendation
Rationale
Atmosphere
Inert Gas Blanket (Nitrogen or Argon)
Displaces oxygen, the primary cause of oxidative degradation.[9][10][11][12][13][14]
Temperature
2-8°C (Refrigerated)
Slows down the rate of chemical reactions, including oxidation.[15]
Light
Amber or Opaque Container
Protects the compound from photodegradation.
Humidity
Dry Environment (Low Humidity)
Minimizes moisture, which can participate in degradation pathways.
Container
Tightly Sealed, Chemically Inert Material
Prevents exposure to atmospheric contaminants and avoids reactions with the container material.
Troubleshooting Guide: A Deeper Dive
Issue: Significant Discoloration Observed in a Recently Purchased Batch of MAI
Possible Cause 1: Improper Shipping or Short-Term Storage
Even if your long-term storage is adequate, the conditions during shipping and initial handling can impact the material's stability.
Troubleshooting Steps:
Review Shipping Documentation: Check for any temperature excursion reports from the supplier.
Initial Purity Assessment: Perform an initial purity analysis using a stability-indicating HPLC method (see protocol below) to establish a baseline.
Contact Supplier: If the material is significantly discolored upon arrival, contact the supplier with your initial analysis data.
Possible Cause 2: Contamination
Contamination with oxidizing agents or metal ions can accelerate discoloration.
Troubleshooting Steps:
Review Handling Procedures: Ensure that spatulas and other equipment used for handling MAI are clean and made of non-reactive materials.
Test for Metal Impurities: If you have access to techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), analyze the sample for trace metal content.
The Chemistry of Discoloration: A Mechanistic View
The discoloration of Monomethyl-5-Amino-Isophthalate is a classic example of aromatic amine oxidation. The process is a free-radical chain reaction initiated by factors like light, heat, or the presence of metal ions. The primary amine group is oxidized to form highly colored, conjugated systems.
Caption: Oxidative degradation pathway of MAI.
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes the procedure for creating an inert atmosphere in your storage container to prevent oxidation.
Materials:
Monomethyl-5-Amino-Isophthalate
Appropriate storage container (amber glass bottle with a PTFE-lined cap)
Source of high-purity nitrogen or argon gas with a regulator
Tubing to deliver the gas
Procedure:
Place the required amount of MAI into the storage container.
Insert the gas delivery tube into the container, ensuring the outlet is above the powder.
Gently flush the headspace of the container with the inert gas for 1-2 minutes. The flow rate should be low enough to avoid blowing the powder around.
While the gas is still flowing, slowly withdraw the tubing and immediately seal the container tightly.
Store the container under the recommended conditions (2-8°C, protected from light).
Caption: Workflow for inert gas blanketing.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This is a general stability-indicating HPLC method suitable for monitoring the purity of MAI and detecting degradation products. Method validation and optimization may be required for your specific equipment and application.
Chromatographic Conditions:
Parameter
Condition
Column
C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 254 nm and 280 nm
Injection Volume
10 µL
Sample Preparation
Dissolve MAI in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Forced Degradation Study (for method validation):
To ensure the method is stability-indicating, perform forced degradation studies on a sample of pure MAI.[16][17][18][19][20][21][22]
Acidic: 0.1 M HCl at 60°C for 24 hours
Basic: 0.1 M NaOH at 60°C for 24 hours
Oxidative: 3% H₂O₂ at room temperature for 24 hours
Thermal: Dry heat at 105°C for 48 hours
Photolytic: Expose to UV light (254 nm) for 24 hours
Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent MAI peak.
Advanced Troubleshooting: Case Study
Scenario: A pharmaceutical development lab noticed that a batch of MAI, which had been stored for 6 months under recommended refrigerated and dark conditions, showed significant discoloration and failed its purity specification (<98.5%) when analyzed by HPLC.
Investigation:
Storage Conditions Review: The lab confirmed that the temperature logs for the refrigerator were consistent and the material was stored in an amber bottle. However, they had not used an inert gas blanket.
HPLC-MS Analysis: The discolored sample was analyzed by HPLC with mass spectrometry detection to identify the impurities. The major impurity had a mass consistent with a dimer of oxidized MAI.
Root Cause Analysis: The investigation concluded that the discoloration was due to slow oxidation from the oxygen present in the headspace of the storage container.
Corrective and Preventive Actions (CAPA):
Immediate Action: The discolored batch of MAI was quarantined and scheduled for re-purification.
Preventive Action: The lab implemented a mandatory inert gas blanketing procedure for all incoming and stored MAI. They also added a note to their internal specification to check for discoloration upon receipt of new batches.
This case study highlights the critical importance of a seemingly small detail—the atmosphere in the storage container—in maintaining the long-term stability of sensitive compounds like Monomethyl-5-Amino-Isophthalate.
References
(2023). Pharmaceutical impurities: A review of their importance in drug safety and efficacy. Retrieved from [Link]
Tackett, B. (2024, July 29). Impurities in APIs and Their Effects on Products. Contract Pharma. Retrieved from [Link]
(2025, January 28). The Importance of API Impurity Profiling in Drug Development. Pharmaffiliates. Retrieved from [Link]
(n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Retrieved from [Link]
(2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry. Global Pharma Tek. Retrieved from [Link]
(2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN₂. Retrieved from [Link]
(n.d.). Packaging, Inerting and Blanketing. Air Products. Retrieved from [Link]
(2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. GENERON. Retrieved from [Link]
(2023, March 2). Nitrogen Tank Blanketing: What Is It And What Is The Purpose Of N2 Blanketing? Retrieved from [Link]
(n.d.). Inert Gas Blanketing. Air Liquide India. Retrieved from [Link]
(n.d.). Bacterial degradation of monocyclic aromatic amines. National Center for Biotechnology Information. Retrieved from [Link]
(n.d.). ACCELERATED STABILITY TESTING. Retrieved from [Link]
Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. Retrieved from [Link]
(n.d.). Inerting in the chemical industry. Linde. Retrieved from [Link]
De la Rosa, V. A., & Jessop, J. L. P. (2018). Selective Oxidation of Polysulfide Latexes to Produce Polysulfoxide and Polysulfone in a Waterborne Environment. Macromolecular rapid communications, 39(19), e1800392. Retrieved from [Link]
(2025, August 6). Phenols and aromatic amines as thermal stabilizers in polyolefin processing. ResearchGate. Retrieved from [Link]
(n.d.). Aromatic Amines Antioxidants. Performance Additives. Retrieved from [Link]
Calafat, A. M., & Valentin-Blasini, L. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 231. Retrieved from [Link]
(n.d.). Inert Gas Blanketing. Cambridge Sensotec. Retrieved from [Link]
Es-sebbar, E., de la Fuente, J. L., & Martínez, G. (2023). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. Scientific reports, 13(1), 16409. Retrieved from [Link]
Hoppe, M., Gmeiner, M., & Schmid, P. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 40(12), 1629-1643. Retrieved from [Link]
(n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
(2023). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. National Center for Biotechnology Information. Retrieved from [Link]
(2016, December 14). Forced Degradation Studies. SciSpace. Retrieved from [Link]
(2025, September 1). FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. ResearchGate. Retrieved from [Link]
(2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]
(n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Retrieved from [Link]
(2024, April 9). 5-Aminoisophthalic acid monomethyl ester. ChemBK. Retrieved from [Link]
(n.d.). EP2621887A1 - Decolorization of amines. Google Patents.
(2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
(2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Retrieved from [Link]
(2012, June 1). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]
(n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
(n.d.). Efficient Aromatic Amine Antioxidants. Retrieved from [Link]
(2012). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. National Center for Biotechnology Information. Retrieved from [Link]
(n.d.). JPH10306067A - Production of 5-aminoisophthalic acid. Google Patents.
(2025, March 21). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. MDPI. Retrieved from [Link]
(2010, March 11). Atmospheric Degradation of Amines (ADA). NILU. Retrieved from [Link]
(n.d.). US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation. Google Patents.
(2021, January 26). Advancing Amine Degradation Analysis. International CCS Knowledge Centre. Retrieved from [Link]
(n.d.). Stability Indicating HPLC-UV Method for Simultaneous Estimation of Pantoprazole, Domperidone and Drotaverine. Retrieved from [Link]
(2024, January 5). Case Study: Pharmaceutical tablet discoloration. Eurofins USA. Retrieved from [Link]
(n.d.). Solving Pharmaceutical Production Problems With Investigational Analysis. Retrieved from [Link]
(2025, July 2). Investigating pharmaceutical product recalls due to discolouration: a Kenyan case review (January 2016–December 2024). National Center for Biotechnology Information. Retrieved from [Link]
(n.d.). Discoloration contribution summary for packaging and component.... ResearchGate. Retrieved from [Link]
Minimizing side reactions in Monomethyl-5-Amino-Isophthalate esterification
The following guide serves as a specialized Technical Support Center for researchers working with Monomethyl-5-Amino-Isophthalate . It is designed to address the specific challenge of symmetry breaking —converting a symm...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers working with Monomethyl-5-Amino-Isophthalate . It is designed to address the specific challenge of symmetry breaking —converting a symmetric diacid (5-aminoisophthalic acid) into a non-symmetric monoester while minimizing side reactions.
Topic: Minimizing Side Reactions & Optimizing Selectivity
Role: Senior Application Scientist
Status: Active Support
The Core Challenge: The Selectivity Paradox
Synthesizing the monomethyl ester from 5-aminoisophthalic acid presents a classic "statistical distribution" problem. Because the starting material is symmetric with two identical carboxylic acid groups, direct esterification often results in a statistical mixture:
~10-20% Unreacted Starting Material (Diacid)
~50% Target Monoester
~30-40% Over-reacted Diester (Side Reaction)
To minimize side reactions, you must abandon "direct" stoichiometric esterification in favor of a Two-Step Kinetic Control or Partial Hydrolysis workflow.
Master Protocol: The "Diester-Back" Strategy
Recommended for >95% Purity Requirements.
Instead of struggling to stop the reaction halfway, the most robust method drives the reaction to completion (Diester) and then selectively hydrolyzes one ester group.[1] This utilizes the solubility differences between the diester and the mono-salt to guarantee purity.[1]
Phase A: Total Esterification (Minimizing Oxidation)
Goal: Convert all 5-aminoisophthalic acid to Dimethyl-5-aminoisophthalate.
Solvent System: Dissolve Diester in Methanol/THF (10:1) to ensure homogeneity.
Reagent: 0.95 - 1.0 equivalents of NaOH (1M aqueous). Do not exceed 1.0 eq.
Temperature:
to Room Temperature. Do not heat.
Mechanism: The first hydrolysis forms the mono-carboxylate anion.[1] This negative charge electronically deactivates the ring and sterically hinders the second ester group from attacking hydroxide, naturally stopping the reaction at the mono-stage.
Troubleshooting Guide & FAQs
Issue 1: "I am seeing significant Diester impurities in my final product."
Diagnosis: Incomplete separation during workup or incorrect synthesis route.
Technical Fix:
If you used the Direct Esterification method (MeOH + Acid), you cannot avoid diester formation. You must use pH-Switch Extraction to purify:
Dissolve the crude mixture in Ethyl Acetate .
Extract with saturated
(pH ~8.5) .
Chemistry: The Diester has no acidic protons and stays in the Organic Layer.[1] The Monoester (pKa ~4) becomes a salt (
) and moves to the Aqueous Layer.
Separate layers.[1][2] Discard the organic layer (contains Diester).[1]
Acidify the aqueous layer with dilute HCl to pH 3-4.
The Monoester will precipitate as a white solid.[1] Filter and dry.[1][2][3]
Issue 2: "My product is turning brown/black during reaction."
Diagnosis: Oxidative degradation of the aniline (amino) group.[1]
Technical Fix:
Cause: Anilines are electron-rich and prone to radical oxidation under heat/oxygen.
Solution:
Add 1-2 mol% Sodium Bisulfite or Ascorbic Acid to the reaction mixture as an antioxidant.[1]
Strictly exclude light (wrap flask in foil) and oxygen (Argon/Nitrogen balloon).
Rescue: If the product is already brown, dissolve in hot methanol, treat with Activated Charcoal for 15 minutes, filter hot through Celite, and recrystallize.
Issue 3: "The reaction stalls; Starting Material remains insoluble."
Diagnosis: Zwitterionic lattice energy.[1]
Technical Fix:
5-Aminoisophthalic acid exists as a zwitterion (ammonium carboxylate salt) in the solid state, making it highly insoluble in neutral organic solvents.
Protocol Adjustment: Do not expect the solid to dissolve immediately.[1] Add the acid catalyst (
or gas) first. Protonating the carboxylic acids breaks the zwitterionic network, significantly improving solubility in Methanol.
Issue 4: "Can I use Methyl Iodide (MeI) and Base instead of Fischer Esterification?"
Verdict:ABSOLUTELY NOT.Reasoning: This will cause catastrophic side reactions.
N-Alkylation: Methyl Iodide is a soft electrophile. In the presence of base (e.g.,
), the amino group () is a better nucleophile than the carboxylate. You will generate N-methyl and N,N-dimethyl byproducts, which are nearly impossible to separate from your target ester.
Rule: Always use acid-catalyzed esterification (Fischer) for amino-acids to keep the amine protonated (
) and unreactive.
Visualized Workflows
Diagram 1: Reaction Pathway & Selectivity Logic
This diagram illustrates the kinetic competition and the "Safe Route" via hydrolysis.
Caption: The blue path (Route A + B) ensures stoichiometric control, avoiding the statistical mixture of the direct method.
Diagram 2: Purification Decision Tree
How to separate the mixture based on pH-dependent solubility.
Caption: pH-switch extraction exploits the acidity of the monoester to separate it from the non-acidic diester.
Quantitative Data Summary
Parameter
Direct Esterification
Diester Hydrolysis (Recommended)
Selectivity (Mono)
~50% (Statistical)
>90% (Kinetic Control)
Major Impurity
Diester (30-40%)
Unreacted Diester (<5%)
Amine Protection
Protonation ()
Protonation ()
Purification
Difficult Chromatography
Simple Extraction (pH Switch)
Scalability
Poor (Reproducibility issues)
Excellent
References
Synthesis of 5-Aminoisophthalic acid derivatives. ChemicalBook. (Standard protocols for reduction of nitro-isophthalic acids and subsequent esterification).
Solubility Profile of Aminoisophthalic Acids. BenchChem Technical Data. (Solubility data confirming insolubility in water/non-polar solvents and solubility in alcohols).
Fischer Esterification Mechanisms. Sketchy MCAT / Organic Chemistry. (Fundamental mechanism explaining the necessity of acid catalysis for amino-acids to prevent N-alkylation).
Purification by Recrystallization and pH Extraction. BenchChem Technical Support. (General protocols for separating organic acids and esters).
A Guide to the Structural Elucidation of Monomethyl-5-Amino-Isophthalate: A Comparative Analysis of Spectroscopic and Chromatographic Techniques
In the landscape of pharmaceutical and materials science, the precise structural characterization of chemical intermediates is paramount. Monomethyl-5-amino-isophthalate is a key building block whose purity and structura...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science, the precise structural characterization of chemical intermediates is paramount. Monomethyl-5-amino-isophthalate is a key building block whose purity and structural integrity directly influence the quality of final products. This guide offers an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, the cornerstone of its structural elucidation. Furthermore, we will compare and contrast the insights gained from ¹H NMR with complementary analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to construct a holistic and validated analytical profile.
Section 1: The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds.[1] It operates on the principle that atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the electron density around the nucleus, providing a detailed fingerprint of the proton's chemical environment.[2][3]
For Monomethyl-5-amino-isophthalate, ¹H NMR allows us to:
Identify the different types of protons (aromatic, amine, methyl ester, carboxylic acid).
Quantify the relative number of protons of each type through integration.[3][4]
Deduce the connectivity of atoms through spin-spin coupling patterns (multiplicity).[2][3]
Below is the chemical structure of Monomethyl-5-Amino-Isophthalate with protons labeled for the subsequent spectral discussion.
Caption: Structure of Monomethyl-5-Amino-Isophthalate with key protons highlighted.
Section 2: Predicted ¹H NMR Spectrum of Monomethyl-5-Amino-Isophthalate
A detailed interpretation of the ¹H NMR spectrum requires analyzing the effects of each functional group on the aromatic ring. The amino group (-NH₂) is an electron-donating group, which increases electron density (shields) the ortho and para positions. Conversely, the carboxylic acid (-COOH) and methyl ester (-COOCH₃) groups are electron-withdrawing, decreasing electron density (deshielding) at these positions.
Detailed Peak-by-Peak Analysis:
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a very broad singlet in the δ 10-12 ppm range.[5][6][7] Its broadness is due to hydrogen bonding and rapid chemical exchange. This peak will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.[5][8][9]
Aromatic Protons (H-2, H-4, H-6):
H-2: This proton is ortho to the electron-withdrawing ester group and meta to the electron-withdrawing carboxylic acid and electron-donating amino group. The net effect results in a downfield shift. It will be split by both H-4 and H-6. Since both are three bonds away (meta-coupling), it will appear as a triplet (more accurately, a triplet-like multiplet) with a small coupling constant (J) of approximately 2-3 Hz.[10][11]
H-4 & H-6: These protons are chemically equivalent due to the molecule's symmetry. They are ortho to the electron-donating amino group and meta to the two electron-withdrawing carbonyl groups. The strong shielding from the amino group will shift them upfield relative to H-2. Each is coupled to H-2 (meta-coupling), so they will appear as a doublet.
Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet.[2][12] Their chemical shift is variable (δ 3-5 ppm for aromatic amines) and depends on solvent, concentration, and temperature.[8][13]
Methyl Ester Protons (-OCH₃): These three protons are equivalent and are not coupled to any other protons. They will appear as a sharp singlet, typically in the δ 3.8-4.0 ppm range, deshielded by the adjacent oxygen atom.
Predicted Data Summary:
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
-COOH
10.0 - 12.0
Broad Singlet
1H
N/A
H-2
~8.2
Triplet (t)
1H
J ≈ 2-3 Hz
H-4, H-6
~7.5
Doublet (d)
2H
J ≈ 2-3 Hz
-NH₂
3.0 - 5.0
Broad Singlet
2H
N/A
-OCH₃
~3.9
Singlet (s)
3H
N/A
Section 3: A Multi-Technique Approach for Validated Characterization
While ¹H NMR is the primary tool for structural elucidation, a robust characterization, especially in a drug development context, requires orthogonal techniques to confirm the structure and assess its purity. This approach is fundamental to building a comprehensive data package that meets regulatory expectations, such as those outlined by the ICH.[14][15][16][17][18]
Comparison with ¹³C NMR Spectroscopy:
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.[19]
What it provides: Confirms the number of unique carbon environments. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).
Expected Signals: For Monomethyl-5-amino-isophthalate, nine distinct signals are expected: two carbonyl carbons (ester and acid, ~165-175 ppm), six unique aromatic carbons (~110-150 ppm), and one methyl carbon (~52 ppm).[20][21][22]
Comparison with Mass Spectrometry (MS):
MS is a powerful technique for determining the molecular weight of a compound with high accuracy.[23][24][25][26][27]
What it provides: The mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular formula. Fragmentation patterns can offer additional structural clues.
Expected Molecular Ion: With a molecular formula of C₉H₉NO₄, the molecular weight is 195.17 g/mol . In positive ion mode, one would expect to see a peak at m/z 196.06 ([M+H]⁺).
Comparison with High-Performance Liquid Chromatography (HPLC):
HPLC is the industry standard for determining the purity of a compound and quantifying any impurities.[28][29][30][31]
What it provides: A chromatogram where the area of the main peak corresponds to the purity of the compound. It separates the target molecule from starting materials, by-products, and degradation products.
Significance: It provides a quantitative measure of purity, which is critical for quality control and regulatory filings.
Extremely high sensitivity, accurate mass measurement.
Isomers are often indistinguishable, provides limited connectivity data.
HPLC
Purity, quantification of impurities.
Highly accurate and reproducible for quantification.
Does not provide structural information on its own; requires reference standards.
Section 5: Experimental Protocols for a Self-Validating System
The synergy of these techniques forms a self-validating system, where the structural hypothesis from NMR is confirmed by MS, and the purity is verified by HPLC.
Caption: A comprehensive analytical workflow for validated structural characterization.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh 10-20 mg of Monomethyl-5-amino-isophthalate into a clean, dry vial.[32]
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is soluble in DMSO and this solvent will not exchange with the amine protons as readily as D₂O). Vortex briefly to ensure complete dissolution.
Transfer: Using a Pasteur pipette plugged with a small amount of cotton wool to filter out any particulates, transfer the solution into a standard 5 mm NMR tube.[32]
Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 MHz or higher field instrument.
Processing: Process the resulting Free Induction Decay (FID) with an appropriate Fourier transform, phase correction, and baseline correction.
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm). Integrate all peaks and analyze their chemical shifts and multiplicities to assign the structure.
Experimental Protocol: HPLC Purity Analysis
Standard Preparation: Prepare a stock solution of Monomethyl-5-amino-isophthalate at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile/Water).
Mobile Phase: Prepare an appropriate mobile phase. A common choice for aromatic acids is a buffered aqueous phase (e.g., 50 mM ammonium phosphate, pH adjusted to 2.1) and an organic modifier like acetonitrile.[2]
Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the relative area of the main peak compared to the total area of all peaks.
Conclusion
The structural elucidation of Monomethyl-5-amino-isophthalate is most effectively achieved through ¹H NMR spectroscopy, which provides a rich dataset on the molecule's proton framework and connectivity. However, for the rigorous demands of pharmaceutical and materials development, relying on a single technique is insufficient. A comprehensive and self-validating approach that integrates ¹H NMR with orthogonal methods like ¹³C NMR, Mass Spectrometry, and HPLC is essential. This multi-technique strategy ensures not only an accurate structural assignment but also a confirmed molecular weight and a quantified purity level, providing the trustworthy and authoritative data required by researchers and regulatory bodies alike.
References
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
Cremer, D., et al. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry. [Link]
Fiveable. (2025). Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]
Taylor & Francis Online. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
RSC Publishing. (2016). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. [Link]
YouTube. (2021). How to Interpret Integration in the 1H NMR (O Chem). [Link]
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
ResearchGate. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
AIP Publishing. (1962). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics. [Link]
Maricopa Open Digital Press. Principles of Mass Spectrometry – Organic Chemistry. [Link]
Oregon State University. Carboxylic Acid Spectroscopy. [Link]
ACS Publications. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. [Link]
Michigan State University. Mass Spectrometry. [Link]
Canadian Journal of Chemistry. (1981). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. [Link]
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
ACS Publications. Para-substituent C-13 chemical shifts in substituted benzenes. 1. Updating the .sigma.R0 scale and analysis of aprotic solvent effects. [Link]
Inist-CNRS. (1984). The optimized separation of aromatic carboxylic acids by HPLC. [Link]
ResearchGate. (2025). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]
Minnesota State University Moorhead. Chem 360 Jasperse Ch. 13 Notes. Spectroscopy. [Link]
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
YouTube. (2017). How to Prepare and Run a NMR Sample. [Link]
A Researcher's Guide to Validating the Synthesis of Monomethyl-5-Amino-Isophthalate via Melting Point Determination
For researchers and professionals in drug development, the precise characterization of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to validating...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise characterization of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to validating the synthesis of Monomethyl-5-Amino-Isophthalate by determining its melting point. We will move beyond a simple procedural outline to explore the "why" behind the "how," ensuring a robust and reliable validation process.
The purity of an active pharmaceutical ingredient (API) or a key intermediate like Monomethyl-5-Amino-Isophthalate is paramount. The melting point serves as a critical physical property that provides a rapid and cost-effective initial assessment of purity. A pure, crystalline organic compound typically exhibits a sharp and characteristic melting point range, generally within 0.5-1.0°C. Conversely, the presence of impurities will lead to a depression and broadening of the melting point range.[1]
Understanding the Synthesis and Potential Impurities
Monomethyl-5-Amino-Isophthalate can be synthesized through various routes, with a common method involving the transesterification of dimethyl isophthalate.[2] Another approach is the reduction of 3-(methoxycarbonyl)-5-nitrobenzoic acid.[3] Each synthetic pathway carries the potential for specific impurities. For instance, incomplete reaction in the transesterification route could leave unreacted dimethyl isophthalate or the di-acid, 5-aminoisophthalic acid. The reduction of a nitro group may result in residual starting material or other reduction byproducts.
Understanding these potential impurities is crucial for interpreting melting point data. A lower and broader melting range than the reference value strongly suggests the presence of such contaminants.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, incorporating best practices for accuracy and reproducibility. This methodology is grounded in principles outlined by the United States Pharmacopeia (USP) General Chapter <741>.[4][5][6][7][8]
Apparatus and Materials:
Calibrated melting point apparatus (digital or analog)[9][10]
Capillary tubes (0.8-1.2 mm internal diameter, sealed at one end)[4]
Reference standard for Monomethyl-5-Amino-Isophthalate (if available)
Mortar and pestle
Spatula
Drying oven or desiccator
Step-by-Step Methodology:
Apparatus Calibration: Before any measurements, ensure the melting point apparatus is accurately calibrated.[9][11][12] This is a critical step for trustworthiness. Use certified melting point standards that bracket the expected melting point of your compound.[13][14] A calibration curve should be generated to correct any instrumental bias.
Sample Preparation:
Thoroughly dry the synthesized Monomethyl-5-Amino-Isophthalate to remove any residual solvent, which can act as an impurity and depress the melting point.[15] Drying over a suitable desiccant for at least 16 hours is recommended unless otherwise specified.[4]
Using a clean mortar and pestle, gently pulverize a small amount of the dried sample into a fine powder.[15] This ensures uniform packing and efficient heat transfer within the capillary tube.[5]
Capillary Tube Packing:
Tamp the open end of a capillary tube into the powdered sample until a small amount of solid is collected.
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[1][15] The packed sample height should be approximately 2-3 mm.[6]
Melting Point Determination:
Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 5-10°C per minute to get a ballpark value.[9]
Accurate Measurement: Allow the apparatus to cool significantly below the approximate melting point.[9] Insert the packed capillary tube. Heat at a controlled, slow rate of approximately 1-2°C per minute when approaching the expected melting point.[1][7]
Record the Melting Range: The melting range is defined by two temperatures:
T1: The temperature at which the first droplet of liquid is observed.[15]
T2: The temperature at which the last solid particle melts.[16]
Perform the measurement in triplicate to ensure reproducibility.
Experimental Workflow for Melting Point Determination
Data Interpretation and Comparison
The experimentally determined melting point range should be compared against the literature value and, if available, a certified reference standard.
Synthesized Batch A: The observed melting point is very close to the reference value, and the range is narrow. This is a strong indication of a successful synthesis yielding a pure product.
Synthesized Batch B: The observed melting point is depressed, and the range is significantly broader. This suggests the presence of impurities. The identity of these impurities would require further analytical techniques such as NMR, IR, or chromatography for confirmation.
The Mixed Melting Point Technique: A Confirmatory Test
For an even higher level of confidence in the identity and purity of your synthesized compound, a mixed melting point determination can be performed.[4] This involves intimately mixing an equal amount of your synthesized product with the reference standard and determining the melting point of the mixture.
If the melting point of the mixture is sharp and not depressed , it provides strong evidence that your synthesized compound is identical to the reference standard.
If the melting point of themixture is depressed and broadened , it indicates that your synthesized compound is different from the reference standard, or that it is impure.
Logic Diagram for Mixed Melting Point Analysis
Troubleshooting and Further Steps
A depressed and broadened melting point range necessitates further action. The next logical steps would involve recrystallization to purify the compound, followed by a repeat of the melting point determination. If the melting point remains unsatisfactory, more advanced analytical techniques are warranted to identify the specific impurities present.
By following this comprehensive guide, researchers can confidently validate the synthesis of Monomethyl-5-Amino-Isophthalate, ensuring the quality and integrity of their starting materials for subsequent research and development.
References
General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). uspbpep.com. Retrieved from [Link]
Melting point determination. (n.d.). Retrieved from [Link]
5-Aminoisophthalic acid monomethyl ester. (2024, April 9). ChemBK. Retrieved from [Link]
Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]
Lab 3: Calibration of a Melting Point Apparatus. (n.d.). California State University, Bakersfield. Retrieved from [Link]
Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]
〈741〉 Melting Range or Temperature. (n.d.). USP-NF ABSTRACT. Retrieved from [Link]
Melting Point of Organic Materials. (2026, February 12). Retrieved from [Link]
Calibration of Melting Point Apparatus. (n.d.). Pharmaguideline. Retrieved from [Link]
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Compliance with amended General Chapter USP<741>Melting Range or Temperature. (n.d.). ChemRxiv. Retrieved from [Link]
Melting point testing as per USP 741. (2021, June 12). YouTube. Retrieved from [Link]
Melting Point Apparatus - MPD -2 and MPD -3. (n.d.). Retrieved from [Link]
USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved from [Link]
Melting Point Reference Standards. (n.d.). Mettler Toledo. Retrieved from [Link]
Thermal Gravimetric Analysis (TGA) of Monomethyl-5-Amino-Isophthalate Based Polymers: A Comparative Performance Guide
Executive Summary & Technical Context[1][2][3][4][5] Monomethyl-5-amino-isophthalate (MMAIP) is a specialized AB₂-type monomer used primarily to synthesize hyperbranched polyamides (HBPAs) via polycondensation. Unlike tr...
Monomethyl-5-amino-isophthalate (MMAIP) is a specialized AB₂-type monomer used primarily to synthesize hyperbranched polyamides (HBPAs) via polycondensation. Unlike traditional linear polyamides (e.g., Nylon, Kevlar) formed from A₂ + B₂ monomers, MMAIP-based polymers offer a unique paradigm: they combine the high thermal stability of aromatic aramids with the superior solubility and low solution viscosity of dendritic structures.
This guide provides an in-depth thermal stability profiling of MMAIP-based HBPAs, comparing them against linear aromatic polyamides (the industry standard for stability) and aliphatic hyperbranched polymers (the standard for processability).
The Core Value Proposition
Processability: MMAIP polymers are soluble in polar organic solvents (DMSO, DMF, NMP) and often water-soluble with modification, unlike insoluble linear aramids.
Thermal Resilience: Despite their branched architecture, they retain decomposition temperatures (
) exceeding 350°C, making them suitable for high-temperature coatings, drug delivery vectors, and composite tougheners.
To ensure reproducibility and data integrity, the following TGA protocol is designed as a self-validating system. It accounts for hygroscopicity—a common source of error in amide-based polymers.
Materials & Preparation
Sample: Hyperbranched Polyamide (HBPA) synthesized from Monomethyl-5-amino-isophthalate.[1]
Pre-treatment: Samples must be dried in a vacuum oven at 80°C for 12 hours to remove adsorbed moisture and residual solvent (e.g., NMP), which can mimic early degradation.
Instrument Configuration (Standardized)
Parameter
Setting
Rationale
Instrument
TGA (e.g., TA Instruments Q500 or Netzsch TG 209)
High sensitivity balance required (<1 µg resolution).
Pan Type
Platinum or Alumina (Open)
Inertness at high temperatures (>600°C).
Sample Mass
5–10 mg
Minimizes thermal gradients while ensuring bulk behavior.
Captures drying, (if coupled with DSC), and full char formation.
The "Step-Isothermal" Validation Step
To distinguish solvent loss from degradation:
Ramp to 150°C at 20°C/min.
Isotherm at 150°C for 30 minutes.
Pass Criteria: Mass loss stabilizes (indicates solvent/water).
Fail Criteria: Continuous mass loss (indicates early instability or monomer sublimation).
Ramp to 800°C at 10°C/min for degradation analysis.
Comparative Performance Analysis
The following data compares MMAIP-based Hyperbranched Polyamides against their primary alternatives: Linear Poly(m-phenylene isophthalamide) (PMIA/Nomex) and Hyperbranched Polyester (Boltorn H40) .
Quantitative Thermal Data
Metric
MMAIP-Based HBPA (Subject)
Linear Aromatic Polyamide (PMIA)
Aliphatic Hyperbranched Polymer (Boltorn)
Architecture
Dendritic / Globular
Linear / Semi-crystalline
Dendritic / Globular
(Onset)
360°C – 390°C
400°C – 430°C
280°C – 320°C
(Peak Rate)
450°C
510°C
380°C
Char Yield (800°C)
45% – 55%
50% – 60%
< 5%
Solubility
High (DMSO, MeOH, Water*)
Insoluble / Difficult
High (Common organics)
Mechanism
Amide Linkage
Amide Linkage
Ester Linkage
*Water solubility is achievable with TEG-modification of the MMAIP monomer.
Analysis of Results
Vs. Linear Aramids: MMAIP polymers show a slightly lower onset temperature (
) than linear PMIA. This is attributed to the high density of end-groups (amine or ester) in the hyperbranched structure, which are more thermally labile than the stable amide backbone. However, the difference is marginal for most applications, and the solubility gain is transformative.
Vs. Aliphatic Alternatives: MMAIP polymers vastly outperform aliphatic hyperbranched polymers (like polyesters or polyethers), which degrade below 320°C. The aromatic ring in MMAIP provides rigidity and radical scavenging capability, preserving structural integrity up to 450°C.
Char Yield: The high char yield (~50%) of MMAIP polymers indicates excellent flame-retardant potential, a characteristic inherited from the isophthalate moiety.
Mechanistic Insight & Visualization
Understanding why the polymer degrades is as important as when. The degradation of MMAIP-based polymers follows a specific pathway governed by its aromatic amide structure.
Degradation Pathway (DOT Visualization)
The following diagram illustrates the thermal degradation logic, moving from solvent loss to the specific cleavage of the amide bond and decarboxylation.
Figure 1: Thermal degradation stages of MMAIP-based polyamides. Note the critical stability window between 200°C and 350°C.
Structural Causality
Aromatic Stabilization: The benzene ring in the isophthalate unit acts as a heat sink, distributing thermal energy via
- stacking interactions, preventing early chain scission.
Branching Factor: The high degree of branching introduces "free volume," which can slightly lower the glass transition temperature (
) compared to linear analogs, but it does not significantly compromise the chemical bond stability of the amide linkage.
Synthesis Workflow for Reference
To provide context on where the "Monomethyl" aspect fits, the following workflow outlines the synthesis of the HBPA. The monomer is an AB₂ type:
Note: In strict AB₂ synthesis, the monomer is often 5-aminoisophthalic acid (two acids, one amine) or the dimethyl ester. The "Monomethyl" variant is a specific "desymmetrized" building block often used to control the reaction or introduce specific terminal groups.
Figure 2: Simplified synthesis route converting the MMAIP monomer into a hyperbranched polymer.
References
Sudo, A., et al. (2012). "Synthesis of Well-Defined, Water-Soluble Hyperbranched Polyamides by Chain-Growth Condensation Polymerization of AB2 Monomer." Polymers, 4(2), 1032-1044.
Jang, Y., et al. (2008). "Synthesis, Characterization and Thermal Degradation Kinetics of Poly(imino isophthaloyl imino...)." Chinese Journal of Polymer Science.
Rousseau, G., et al. (2013).[3] "Synthesis of Hyperbranched Polymers and Prospects for Application." Frontiers in Chemistry.
Kricheldorf, H. R. (2000). "Synthesis of Hyperbranched Aromatic Polyimides via Polyamic Acid Methyl Ester Precursors." Macromolecules, 33(19).[4]
Netzsch Analysis. (2020). "Material Characterization of Polymers by Methods of Thermal Analysis."